1-Iodobutane

Catalog No.
S601747
CAS No.
542-69-8
M.F
C4H9I
M. Wt
184.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Iodobutane

CAS Number

542-69-8

Product Name

1-Iodobutane

IUPAC Name

1-iodobutane

Molecular Formula

C4H9I

Molecular Weight

184.02 g/mol

InChI

InChI=1S/C4H9I/c1-2-3-4-5/h2-4H2,1H3

InChI Key

KMGBZBJJOKUPIA-UHFFFAOYSA-N

SMILES

CCCCI

Synonyms

1-iodobutane

Canonical SMILES

CCCCI
  • Alkylation: 1-Iodobutane acts as an alkylating agent, transferring the butyl group to various nucleophiles. This allows the introduction of a butyl chain into different organic molecules. For example, it can be used to alkylate amines, alcohols, and thiols through nucleophilic substitution reactions [].
  • Formation of Grignard Reagents: 1-Iodobutane reacts with magnesium metal in an anhydrous ether solvent to form butylmagnesium bromide, a Grignard reagent. Grignard reagents are versatile nucleophilic carbenoids used in various carbon-carbon bond formation reactions [].
  • Synthesis of Quaternary Ammonium Salts: 1-Iodobutane can be used to prepare quaternary ammonium salts by reacting with tertiary amines. These salts have various applications in organic chemistry, including as phase-transfer catalysts and ionic liquids [].

-Iodobutane in Medicinal Chemistry

While not directly used as a drug, 1-iodobutane serves as a valuable intermediate in the synthesis of various bioactive molecules and pharmaceutical drugs.

  • Synthesis of Heterocyclic Compounds: 1-Iodobutane is employed in the synthesis of heterocyclic compounds, which are organic molecules containing atoms other than carbon and hydrogen in the ring. These heterocycles are often found in various drugs and natural products [].

1-Iodobutane, also known as butyl iodide, is an organic compound with the molecular formula C4H9IC_4H_9I and a molecular weight of 184.02 g/mol. It appears as a colorless liquid that is insoluble in water but soluble in organic solvents such as alcohol and ether. The compound is highly flammable and poses risks of combustion and explosion when exposed to open flames or high heat. Additionally, it releases toxic iodide vapors upon heating, making it hazardous to human health if inhaled or absorbed through the skin .

1-Iodobutane is a hazardous material and should be handled with appropriate precautions:

  • Toxicity: 1-Iodobutane is toxic if inhaled or swallowed. It can irritate the skin, eyes, and respiratory system [].
  • Flammability: Flammable liquid with a flash point of 33 °C. Vapors can form explosive mixtures with air [].
  • Reactivity: Reacts with strong oxidizing agents and strong bases [].

1-Iodobutane is primarily involved in nucleophilic substitution reactions due to its halogen atom, which can be replaced by nucleophiles. Some notable reactions include:

  • Formation from 1-butanol:
    1 butanol+I2+red phosphorus1 iodobutane+H2O\text{1 butanol}+\text{I}_2+\text{red phosphorus}\rightarrow \text{1 iodobutane}+\text{H}_2\text{O}
  • Finkelstein Reaction:
    1 chlorobutane+NaI1 iodobutane+NaCl\text{1 chlorobutane}+\text{NaI}\rightarrow \text{1 iodobutane}+\text{NaCl}
  • Dehydrohalogenation:
    When treated with strong bases, 1-iodobutane can undergo elimination reactions to form alkenes .

Several methods exist for synthesizing 1-iodobutane:

  • From 1-butanol: Reacting 1-butanol with iodine and red phosphorus.
  • From 1-chlorobutane: Using sodium iodide in acetone (Finkelstein reaction).
  • From but-1-ene: Through anti-Markovnikov addition of hydrogen bromide followed by treatment with sodium iodide in dry acetone .

1-Iodobutane has diverse applications across various fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of various drugs.
  • Organic Synthesis: Utilized as a reagent in alkylation reactions.
  • Analytical Chemistry: Employed as a standard or reagent in various analytical methods.
  • Liquid Crystal Displays: Used in the production of polarizing films .

Research has indicated that 1-iodobutane interacts with various compounds and materials, influencing reaction pathways and product yields. For example, studies have demonstrated its reactivity with nanocrystalline magnesium oxide at elevated temperatures, showcasing its potential utility in catalysis . Additionally, its interactions with biological systems necessitate further investigation to fully understand its pharmacological properties.

Several compounds are structurally similar to 1-iodobutane, including:

Compound NameMolecular FormulaKey Characteristics
2-IodobutaneC4H9IC_4H_9ISecondary halide; different reactivity profile
Isobutyl IodideC4H9IC_4H_9IBranched structure; distinct physical properties
BromobutaneC4H9BrC_4H_9BrSimilar reactivity; different halogen
ChlorobutaneC4H9ClC_4H_9ClLess reactive than iodides

Uniqueness of 1-Iodobutane

1-Iodobutane stands out due to its position as a primary alkyl halide, which influences its reactivity patterns compared to secondary or tertiary halides. Its use as an alkylating agent makes it particularly valuable in synthetic organic chemistry .

XLogP3

3.1

UNII

607A6CC46R

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H331 (85.71%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable

Flammable;Acute Toxic

Other CAS

25267-27-0
542-69-8

Wikipedia

Butyl iodide

General Manufacturing Information

Butane, 1-iodo-: ACTIVE

Dates

Modify: 2023-08-15
Pavlova et al. Redesigning dehalogenase access tunnels as a strategy for degrading an anthropogenic substrate. Nature Chemical Biology, doi: 10.1038/nchembio.205, published online 23 August 2009 http://www.nature.com/naturechemicalbiology
Piermattei et al. Activating catalysts with mechanical force. Nature Chemistry, doi: 10.1038/nchem.167, published online 5 April 2009. http://www.nature.com/naturechemistry

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